molecular formula C22H20N4O4S B11013416 N-{5-[1-(2-ethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-1,3-benzodioxole-5-carboxamide

N-{5-[1-(2-ethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-1,3-benzodioxole-5-carboxamide

Cat. No.: B11013416
M. Wt: 436.5 g/mol
InChI Key: BYURQIULMCONBQ-UHFFFAOYSA-N
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Description

N-{5-[1-(2-ethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-1,3-benzodioxole-5-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a pyrrolidinone ring, a thiadiazole ring, and a benzodioxole moiety, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{5-[1-(2-ethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-1,3-benzodioxole-5-carboxamide typically involves multi-step organic reactions. The starting materials often include 2-ethylphenylamine, pyrrolidinone, thiadiazole, and benzodioxole derivatives. The synthetic route may involve:

    Formation of the Pyrrolidinone Ring: This step involves the reaction of 2-ethylphenylamine with a suitable carbonyl compound under acidic or basic conditions to form the pyrrolidinone ring.

    Thiadiazole Ring Formation: The thiadiazole ring is typically synthesized by reacting a suitable thioamide with hydrazine or its derivatives.

    Coupling Reactions: The final step involves coupling the pyrrolidinone and thiadiazole intermediates with the benzodioxole derivative using a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-{5-[1-(2-ethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-1,3-benzodioxole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-{5-[1-(2-ethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-1,3-benzodioxole-5-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-{5-[1-(2-ethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-1,3-benzodioxole-5-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For instance, it may inhibit certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects.

Properties

Molecular Formula

C22H20N4O4S

Molecular Weight

436.5 g/mol

IUPAC Name

N-[5-[1-(2-ethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl]-1,3-benzodioxole-5-carboxamide

InChI

InChI=1S/C22H20N4O4S/c1-2-13-5-3-4-6-16(13)26-11-15(10-19(26)27)21-24-25-22(31-21)23-20(28)14-7-8-17-18(9-14)30-12-29-17/h3-9,15H,2,10-12H2,1H3,(H,23,25,28)

InChI Key

BYURQIULMCONBQ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC=C1N2CC(CC2=O)C3=NN=C(S3)NC(=O)C4=CC5=C(C=C4)OCO5

Origin of Product

United States

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